5-Mercapto-1-methyltetrazole

Description

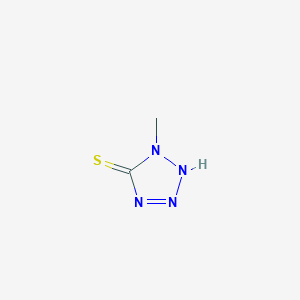

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZHMUQBFJTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51138-06-8 (hydrochloride salt) | |

| Record name | 1-N-Methyl-5-thiotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9051662 | |

| Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-79-4 | |

| Record name | 5-Mercapto-1-methyltetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Methyl-5-thiotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercapto-1-methyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-methyl-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-MERCAPTOTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRB9LL6WTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Mercapto-1-methyltetrazole chemical properties and structure

An In-depth Technical Guide to 5-Mercapto-1-methyltetrazole

Abstract

This compound, also known as 1-methyl-1H-tetrazole-5-thiol (MTT), is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries. Its structure, featuring a tetrazole ring substituted with a methyl group and a mercapto group, allows for versatile chemical reactivity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a crucial intermediate in the synthesis of cephalosporin (B10832234) antibiotics.

Chemical Structure and Tautomerism

This compound is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. It has a methyl group at the N1 position and a sulfur-containing functional group at the C5 position. A key feature of this compound is its existence in a tautomeric equilibrium between the thiol form (1-methyl-1H-tetrazole-5-thiol) and the more stable thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione).[1][2][3] Infrared spectroscopy studies have confirmed that the compound predominantly exists in the thione tautomeric form in the solid state.[1][2]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[4][5][6][7] It is soluble in water.[4][8] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13183-79-4 | [4][6][9] |

| Molecular Formula | C₂H₄N₄S | [4][5][9][10] |

| Molecular Weight | 116.14 g/mol | [6][10] |

| Melting Point | 124-129 °C | [8][11][12] |

| Boiling Point (Predicted) | 111.6 ± 23.0 °C | [13] |

| pKa (Predicted) | 0.70 ± 0.20 | [4] |

| Density (Estimate) | 1.420 g/cm³ | [13] |

| Flash Point | 97.2 ± 22.6 °C | [13] |

| Vapor Pressure | 22.5 mmHg at 25°C | [13] |

| EINECS Number | 236-132-2 | [4] |

Synthesis

The industrial synthesis of this compound often involves the reaction of methyl isothiocyanate with sodium azide (B81097).[6][14] A detailed experimental protocol based on a patented production method is outlined below.[14]

Experimental Protocol: Synthesis from Sodium Azide and Methyl Isothiocyanate[16]

-

Reaction Setup: Charge a reactor with 700L of deionized water. While stirring, add 300 kg of sodium azide and 0.8 kg of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

-

Heating: Heat the mixture to 80°C using steam. Once the temperature is reached, switch to circulating water for cooling.

-

Reagent Addition: Begin the dropwise addition of 405 kg of fused methyl isothiocyanate. Control the addition rate to maintain the reaction system temperature at approximately 80°C.

-

Reaction: After the addition is complete, maintain the temperature and continue the reaction for 5 hours.

-

Concentration: Transfer the reaction solution to a dehydration still and concentrate under reduced pressure until the volume is reduced by about half.

-

Cooling and Acidification: Cool the concentrated solution to room temperature using recirculated water, then further cool to -5°C with chilled brine.

-

Crystallization: Drip in hydrochloric acid until the pH value indicates the endpoint (e.g., Congo red test paper turns from red to indigo). Allow crystallization to proceed for 2 hours.

-

Isolation of Crude Product: Centrifuge the mixture to obtain the crude this compound product.

-

Purification: The crude product is further purified by alkali dissolving, decolorizing with activated carbon, filtering, re-acidifying to crystallize, and finally recrystallizing from water with hydrogen peroxide before drying.

Caption: Industrial synthesis workflow for this compound.

Applications

The primary application of this compound is in the pharmaceutical industry, where it serves as a vital intermediate or side chain in the synthesis of numerous cephalosporin antibiotics.[4][6][12] These include, but are not limited to:

Beyond its major role in antibiotic synthesis, the compound is also utilized in the preparation of corrosion inhibitors and photographic chemicals, owing to its ability to form stable complexes with metal ions.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: Studies using KBr disc and nujol mull techniques are available.[4] The IR spectra have been fully assigned and correlated with the compound's structural properties, confirming its existence in the thione tautomeric form in the solid state.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded, typically in deuterated chloroform (B151607) (CDCl₃).[4][9]

-

Mass Spectrometry: GC-MS data is available, providing information on the compound's fragmentation patterns under electron ionization.[9]

Safety and Handling

This compound is classified as a flammable solid and can cause skin and serious eye irritation.[7][8][10] It may also cause respiratory irritation.[4][7] Standard safety precautions, such as wearing protective gloves, clothing, and eye protection, should be observed when handling this chemical.[7] It is recommended to store the compound in a cool, dry place in a tightly sealed container, under an inert atmosphere.[4][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. B20443.14 [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. molekula.com [molekula.com]

- 8. This compound | 13183-79-4 | TCI Deutschland GmbH [tcichemicals.com]

- 9. This compound | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 98% | 13183-79-4 | 1-Methyltetrazole-5-thiol [ottokemi.com]

- 11. This compound | 13183-79-4 [chemicalbook.com]

- 12. haihangchem.com [haihangchem.com]

- 13. echemi.com [echemi.com]

- 14. CN101781264A - Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Methyltetrazole-5-thiol (CAS 13183-79-4): Safety, Toxicology, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrazole-5-thiol (B7763730) (MTT), also known as 1-methyl-1H-tetrazole-5-thiol or N-methylthiotetrazole (NMTT), is a heterocyclic organic compound with the CAS number 13183-79-4. While it has applications as an intermediate in the synthesis of various pharmaceuticals, including several cephalosporin (B10832234) antibiotics (e.g., cefoperazone, cefamandole, and cefmetazole), it is most notably recognized for its significant toxicological and pharmacological effects.[1] This technical guide provides a comprehensive overview of the safety data, experimental protocols, and biological interactions of 1-methyltetrazole-5-thiol, with a focus on its mechanisms of action related to aldehyde dehydrogenase and vitamin K epoxide reductase inhibition. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Chemical and Physical Properties

1-Methyltetrazole-5-thiol is a white, crystalline solid with a characteristic stimulating odor.[1] It is soluble in water and has a melting point range of 125-128 °C.[1]

| Property | Value | Reference |

| CAS Number | 13183-79-4 | |

| Molecular Formula | C₂H₄N₄S | [2] |

| Molecular Weight | 116.15 g/mol | [2] |

| Melting Point | 125-128 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Stimulating | [1] |

| Solubility | Soluble in water |

Safety and Hazard Information

1-Methyltetrazole-5-thiol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

| Hazard Class | GHS Hazard Statement | Percentage of Notifications |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 97.2% |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 97.2% |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | 81.9% |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 15.3% |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | 13.9% |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | 13.9% |

(Data sourced from PubChem compilations of depositor-supplied information)[2]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols

Synthesis of 1-Methyltetrazole-5-thiol

A related synthesis for 5-methyltetrazole (B45412) involves the reaction of acetonitrile (B52724) with sodium azide (B81097).[4] The resulting tetrazolate is then protonated using an acid, such as aqueous HCl.[3]

General Reaction Scheme: CH₃CN + NaN₃ --(Lewis Acid Catalyst, H₂O)--> Sodium 5-methyltetrazolate --(HCl)--> 5-Methyltetrazole

Further steps would be required to introduce the thiol group at the 5-position and the methyl group at the 1-position of the tetrazole ring.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

The inhibition of ALDH by 1-methyltetrazole-5-thiol is a key aspect of its toxicity. The following is a generalized protocol for an in vitro ALDH inhibition assay based on common methodologies.

Objective: To determine the inhibitory effect of 1-methyltetrazole-5-thiol on ALDH activity.

Principle: ALDH catalyzes the oxidation of an aldehyde substrate (e.g., acetaldehyde) to its corresponding carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

-

Purified ALDH enzyme (from a suitable source, e.g., yeast or rat liver)

-

Acetaldehyde (B116499) (substrate)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Tris-HCl buffer (pH 8.0)

-

1-Methyltetrazole-5-thiol (test inhibitor)

-

Microsomal fraction (if investigating metabolic activation)[5]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ALDH in Tris-HCl buffer.

-

Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

-

Prepare a stock solution of acetaldehyde in Tris-HCl buffer immediately before use.

-

Prepare serial dilutions of 1-methyltetrazole-5-thiol in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add Tris-HCl buffer, NAD⁺ solution, and the desired concentration of the 1-methyltetrazole-5-thiol solution.

-

Control Wells: Add Tris-HCl buffer, NAD⁺ solution, and the solvent used for the inhibitor (e.g., DMSO).

-

Blank Wells: Add Tris-HCl buffer and NAD⁺ solution.

-

-

Pre-incubation:

-

Add the ALDH enzyme solution to all wells except the blank wells.

-

If investigating metabolic activation, pre-incubate the inhibitor with a microsomal fraction and an NADPH-generating system before adding the enzyme.[5]

-

Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-10 minutes) to allow for any interaction between the inhibitor and the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of 1-methyltetrazole-5-thiol relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Biological Interactions and Mechanisms of Action

1-Methyltetrazole-5-thiol is a biologically active molecule that exerts its effects through the inhibition of key enzymes involved in metabolic and physiological pathways.

Inhibition of Aldehyde Dehydrogenase (ALDH)

A significant and well-documented effect of 1-methyltetrazole-5-thiol is the inhibition of aldehyde dehydrogenase.[5] This inhibition is responsible for the disulfiram-like reaction observed in patients treated with certain cephalosporin antibiotics containing the MTT side chain when they consume alcohol.

Mechanism of ALDH Inhibition: 1-Methyltetrazole-5-thiol itself does not directly inhibit ALDH. It requires metabolic activation by hepatic microsomes to an active inhibitory species.[5] This activation is dependent on the presence of NADH.[5] The activated metabolite then irreversibly inhibits ALDH.[5]

Caption: Metabolic activation and inhibition of ALDH by 1-methyltetrazole-5-thiol.

Inhibition of Vitamin K Epoxide Reductase

Cephalosporins containing the N-methylthiotetrazole side chain have been associated with hypoprothrombinemia, a condition characterized by a deficiency of prothrombin, which can lead to an increased risk of bleeding.[8][9][10][11] This effect is attributed to the inhibition of the vitamin K cycle in the liver.

Mechanism of Vitamin K Cycle Disruption: 1-Methyltetrazole-5-thiol inhibits the enzyme vitamin K epoxide reductase.[8] This enzyme is crucial for the regeneration of the active form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X. Inhibition of vitamin K epoxide reductase leads to a decrease in the levels of these functional clotting factors, resulting in a prolonged prothrombin time and an increased risk of bleeding.[8][9][10][11]

Caption: Inhibition of the Vitamin K cycle by 1-methyltetrazole-5-thiol.

Clinical Significance and Drug Development

The biological activities of 1-methyltetrazole-5-thiol have significant implications for drug development and clinical practice.

-

Adverse Drug Reactions: The presence of the MTT moiety in cephalosporin antibiotics is a major concern due to the risk of hypoprothrombinemia and disulfiram-like reactions with alcohol.[5][8][9][10][11] A systematic review and meta-analysis found a significant association between NMTT-containing cephalosporins and hypoprothrombinemia and prothrombin time prolongation.[9][10][11]

-

Patient Monitoring: Patients receiving NMTT-containing antibiotics, especially those with underlying risk factors for bleeding, require careful monitoring of their coagulation parameters.[9][10][11]

-

Drug Design: For medicinal chemists and drug developers, understanding the structure-activity relationship of the MTT moiety is crucial for designing safer antibiotics that do not possess these undesirable side effects.

Conclusion

1-Methyltetrazole-5-thiol is a compound of significant interest to the scientific and medical communities due to its potent and specific inhibition of key metabolic enzymes. Its role in causing adverse drug reactions associated with a class of widely used antibiotics underscores the importance of understanding its toxicological profile. This technical guide has provided a comprehensive overview of the safety, handling, experimental protocols, and mechanisms of action of 1-methyltetrazole-5-thiol. This information is critical for ensuring the safe handling and use of this compound in a research setting and for informing the development of safer therapeutic agents. Further research into detailed synthetic methodologies and a more complete toxicological profile will continue to be of high value.

References

- 1. chembk.com [chembk.com]

- 2. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]

- 5. Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. [Hemostasis disturbance caused by cephalosporins with an N-methylthiotetrazole side chain. A randomized pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 1-methyl-5-mercaptotetrazole in biological systems

An In-depth Technical Guide on the Mechanism of Action of 1-methyl-5-mercaptotetrazole in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-mercaptotetrazole (MTT), also known as N-methyl-thiotetrazole (NMTT), is a chemical moiety found as a side chain in several cephalosporin (B10832234) antibiotics. The presence of this side chain has been linked to a significant adverse effect: a vitamin K-responsive hypoprothrombinemia, which can lead to coagulopathy and an increased risk of bleeding.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of MTT, with a focus on its interaction with the vitamin K cycle. It is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of this important structure-activity relationship and its clinical implications.

Introduction

Certain broad-spectrum cephalosporin antibiotics have been anecdotally and clinically associated with hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (coagulation factor II) that leads to impaired blood clotting.[3][4] A key structural feature of many of these antibiotics is the presence of a 1-methyl-5-mercaptotetrazole (MTT) side chain.[5][6] This has led to the hypothesis, now well-supported by experimental evidence, that the MTT moiety, when cleaved from the parent antibiotic in vivo, is the primary causative agent of the observed coagulopathy.[7][8] Understanding the precise mechanism of action of MTT is crucial for the rational design of safer antibiotics and for the clinical management of patients receiving MTT-containing drugs.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

The primary mechanism by which 1-methyl-5-mercaptotetrazole exerts its anticoagulant effect is through the disruption of the vitamin K cycle.[1][9] This cycle is essential for the post-translational modification of several blood coagulation factors.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, are synthesized in the liver as inactive precursors.[10][11] To become biologically active, these proteins must undergo a crucial post-translational modification known as gamma-carboxylation.[10][12] This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which converts specific glutamic acid (Glu) residues on the protein precursors to γ-carboxyglutamic acid (Gla) residues.[10][13] The Gla residues are essential for the calcium-binding capacity of these coagulation factors, which in turn is necessary for their interaction with phospholipid membranes at the site of injury, a critical step in the coagulation cascade.[10]

The GGCX enzyme requires reduced vitamin K (vitamin KH2) as a cofactor.[11][13] During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K 2,3-epoxide.[11][13] For the cycle to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished in two steps by the enzyme vitamin K epoxide reductase (VKOR).[11][14]

MTT as an Inhibitor of Vitamin K Epoxide Reductase (VKOR)

Experimental evidence strongly indicates that MTT is an inhibitor of hepatic vitamin K epoxide reductase.[1][9][15] By inhibiting VKOR, MTT blocks the regeneration of reduced vitamin K.[1] This leads to an accumulation of vitamin K epoxide and a depletion of the vitamin KH2 cofactor necessary for the γ-glutamyl carboxylase reaction.[1][9] Consequently, the synthesis of fully carboxylated, functional vitamin K-dependent coagulation factors is impaired.[11] The resulting circulation of under-carboxylated or non-carboxylated proteins, known as Proteins Induced by Vitamin K Antagonism or Absence (PIVKAs), leads to hypoprothrombinemia and a bleeding diathesis.[9][11]

Studies in rats have shown that the administration of MTT leads to decreased activity of liver microsomal vitamin K epoxide reductase and an increased liver ratio of vitamin K epoxide to vitamin K, responses that are similar to those observed with coumarin (B35378) anticoagulants like warfarin (B611796).[1]

Potential Direct Inhibition of γ-Glutamyl Carboxylase (GGCX)

While the primary mechanism of MTT is the inhibition of VKOR, some in vitro studies have suggested that MTT may also directly inhibit γ-glutamyl carboxylase.[8][16] However, this inhibition appears to be significantly weaker than its effect on VKOR and requires much higher concentrations of MTT.[17] One study reported a 50% inhibitory concentration (IC50) of 1.1 mmol/l for the in-vitro inhibition of GGCX by MTT.[8] The clinical relevance of this direct inhibition is considered to be less significant than the potent, indirect inhibition of carboxylation via the disruption of the vitamin K cycle.[15]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of 1-methyl-5-mercaptotetrazole.

Caption: Inhibition of the Vitamin K Cycle by 1-methyl-5-mercaptotetrazole.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of 1-methyl-5-mercaptotetrazole and associated antibiotics.

Table 1: In Vitro Inhibitory Concentration of MTT

| Enzyme Target | 50% Inhibitory Concentration (IC50) | Reference |

| γ-Glutamyl Carboxylase (GGCX) | 1.1 mmol/l | [8] |

Table 2: Meta-Analysis of NMTT-Cephalosporin Associated Coagulopathy

| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Hypoprothrombinemia | 1.676 | 1.275–2.203 | [2] |

| Prothrombin Time (PT) Prolongation | 2.050 | 1.398–3.005 | [2] |

| Bleeding | 1.359 | 0.920–2.009 | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the effects of 1-methyl-5-mercaptotetrazole on the vitamin K cycle. The following are representative protocols for key experiments.

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (Fluorescence-Based)

This protocol measures the production of the fluorescent vitamin K hydroquinone (B1673460) (KH2) to determine VKOR activity.[18]

-

Materials and Reagents:

-

Purified VKOR or microsomal preparations containing VKOR

-

Vitamin K1 2,3-epoxide (KO) or Vitamin K1 quinone (K) as substrate

-

Reduced Glutathione (GSH) as a reducing agent

-

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.6, 100 mM NaCl, 0.1% detergent)

-

Fluorescence microplate reader (Excitation ~250 nm, Emission ~430 nm)

-

1-methyl-5-mercaptotetrazole (inhibitor)

-

-

Procedure:

-

Prepare the enzyme (purified VKOR or microsomes) in the reaction buffer.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of MTT.

-

In a microplate, add the enzyme preparation (with or without inhibitor).

-

Add the substrate (KO or K) to the wells.

-

Initiate the reaction by adding GSH.

-

Immediately measure the increase in fluorescence over time in the plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.

-

For inhibition studies, plot the reaction rate against the MTT concentration and fit the data to determine the IC50 value.

-

Caption: Experimental Workflow for a Fluorescence-Based VKOR Activity Assay.

Cell-Based γ-Glutamyl Carboxylation Assay

This assay quantifies the inhibitory effect of compounds on the vitamin K cycle by measuring the carboxylation of a secreted reporter protein.[19][20]

-

Materials and Reagents:

-

HEK293 cell line engineered to express a reporter construct (e.g., Factor IX Gla-domain/Protein C chimera).

-

Cell culture medium and supplements.

-

Vitamin K 2,3-epoxide (KO).

-

1-methyl-5-mercaptotetrazole (inhibitor).

-

ELISA kit specific for the carboxylated reporter protein.

-

-

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere.

-

Prepare treatment media containing a constant concentration of KO and a range of MTT concentrations.

-

Replace the growth medium with the treatment media.

-

Incubate the cells for a sufficient period (e.g., 48 hours) to allow for reporter protein expression, secretion, and carboxylation.

-

Collect the cell culture medium.

-

Quantify the amount of carboxylated reporter protein in the medium using a specific ELISA.

-

-

Data Analysis:

-

Generate a standard curve with purified carboxylated reporter protein.

-

Calculate the concentration of carboxylated reporter for each MTT concentration.

-

Normalize the data to the control (KO only) to determine the percent inhibition.

-

Plot the percent inhibition against the MTT concentration to determine the IC50 value.

-

Clinical Implications and Risk Factors

The hypoprothrombinemia induced by NMTT-containing cephalosporins is a clinically significant adverse event.[2][21] Patients with underlying conditions that predispose them to vitamin K deficiency are at a higher risk.[15][22] These risk factors include:

-

Poor nutritional status

-

Parenteral nutrition without vitamin K supplementation

-

Liver failure

-

Renal dysfunction

-

Concomitant use of anticoagulants[21]

Close monitoring of the prothrombin time or International Normalized Ratio (INR) is recommended for at-risk patients receiving NMTT-containing cephalosporins.[9][21] The coagulopathy is typically reversible with the administration of vitamin K.[15][22]

Conclusion

The primary mechanism of action of 1-methyl-5-mercaptotetrazole in biological systems is the inhibition of vitamin K epoxide reductase, a key enzyme in the vitamin K cycle. This leads to impaired γ-glutamyl carboxylation of vitamin K-dependent coagulation factors, resulting in hypoprothrombinemia and an increased risk of bleeding. While direct inhibition of γ-glutamyl carboxylase may also occur, it is a less potent effect. A thorough understanding of this mechanism is vital for the development of safer antibiotics and for the appropriate clinical management of patients treated with drugs containing the MTT moiety. Future research could focus on designing cephalosporins that lack this side chain or have modifications that prevent its cleavage and subsequent interference with the vitamin K cycle.

References

- 1. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determinants of antibiotic-associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoprothrombinemia - Wikipedia [en.wikipedia.org]

- 5. thebloodproject.com [thebloodproject.com]

- 6. Cefazolin Induced Liver Injury and Hypoprothrombinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of hypoprothrombinemia by moxalactam and 1-methyl-5-thiotetrazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-methyl-thio-tetrazole inhibition of the gamma carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Hemostasis disturbance caused by cephalosporins with an N-methylthiotetrazole side chain. A randomized pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eclinpath.com [eclinpath.com]

- 12. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of 1-methyl-5-thiotetrazole in a rat liver vitamin K-dependent carboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Use of Hypoprothrombinemia-Inducing Cephalosporins and the Risk of Hemorrhagic Events: A Nationwide Nested Case-Control Study | PLOS One [journals.plos.org]

- 22. Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric forms of 5-mercapto-1-methyltetrazole in different solvents

An In-depth Technical Guide to the Tautomeric Forms of 5-Mercapto-1-methyltetrazole in Different Solvents

Introduction

This compound, also known as 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound of significant interest in medicinal and materials chemistry. Tetrazole derivatives are recognized as important bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity, making them valuable in drug design.[1] A critical aspect of the chemistry of this compound is its existence in two interconverting tautomeric forms: a thione and a thiol. The equilibrium between these forms can be significantly influenced by the surrounding environment, particularly the solvent. Understanding this tautomerism is crucial for drug development professionals and researchers, as the predominant tautomer can dictate the molecule's physicochemical properties, receptor binding interactions, and overall biological activity.[2]

This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the influence of various solvents on the equilibrium, the experimental and computational methods used for its study, and relevant quantitative data.

Thione-Thiol Tautomerism

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the thione form (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) and the thiol form (1-methyl-1H-tetrazole-5-thiol).[3] This prototropic tautomerism involves the migration of a proton between the sulfur and a nitrogen atom of the tetrazole ring.

Caption: The tautomeric equilibrium between the thione and thiol forms.

Studies, including low-temperature matrix-isolation infrared spectroscopy and theoretical calculations, have demonstrated that the thione tautomer is the more stable form, particularly in the solid state and in isolated conditions within an argon matrix.[3][4] Theoretical studies on the parent compound, tetrazole-5-thione, also indicate that the thione form is the most stable isomer in both the gas phase and in solution.[5]

Influence of Solvents on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. Solvent properties such as polarity, dielectric constant, and the capacity for hydrogen bonding can selectively stabilize one tautomer over the other.[6][7]

-

Polar Solvents: Polar environments can stabilize the more polar tautomer through dipole-dipole interactions.

-

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the N-H or S-H groups of the tautomers, shifting the equilibrium.

For many heterocyclic thiones, the thione form tends to dominate in equilibrium.[8] While specific quantitative ratios for this compound across a wide range of solvents are not extensively detailed in the provided literature, the general principle holds that the equilibrium is dynamic and solvent-dependent.

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution. Distinct signals for the N-CH₃ protons and the C=S and C-S carbons in ¹H and ¹³C NMR spectra, respectively, can be used to determine the ratio of the two forms.

-

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ due to their distinct chromophores.[8] Solvent-induced shifts in the maximum absorption wavelength (λmax) can provide insights into the prevailing tautomeric form and its interaction with the solvent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying tautomerism in the solid state.[3] Characteristic vibrational bands, such as the C=S stretch for the thione and the S-H stretch for the thiol, allow for the identification of the dominant form.

Computational Chemistry

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the intrinsic stability of tautomers.[5] These methods are used to:

-

Calculate the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of the tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[5][7][9]

-

Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.[10]

Caption: Generalized workflow for studying tautomerism.

Data Presentation

The following tables summarize key data relevant to the study of tetrazole-thione tautomerism.

Table 1: Calculated Relative Energies for Parent Tetrazole-5-thione Tautomers Data derived from computational studies on the unsubstituted parent compound, which provides insight into the relative stability.

| Tautomer Form | Method | Relative Energy (Gas Phase, kcal/mol) |

| Thione (1H,4H) | DFT/B3LYP | 0.00 |

| Thiol (1H) | DFT/B3LYP | 9.53 |

| Thiol (2H) | DFT/B3LYP | 6.86 |

(Adapted from theoretical studies on tetrazole-5-thione[5])

Table 2: Representative Spectroscopic Data for Tautomer Identification This table provides expected characteristic signals. Actual values will vary with solvent and experimental conditions.

| Tautomer | Technique | Key Signal | Expected Chemical Shift / Wavenumber |

| Thione | ¹H NMR | N-H | Broad, ~13-15 ppm |

| ¹³C NMR | C=S | ~160-180 ppm | |

| IR | ν(N-H) | ~3100-3000 cm⁻¹ | |

| IR | ν(C=S) | ~1300-1100 cm⁻¹ | |

| Thiol | ¹H NMR | S-H | Broad, ~3-5 ppm (often hard to observe) |

| ¹³C NMR | C-S | ~150-160 ppm | |

| IR | ν(S-H) | ~2600-2550 cm⁻¹ |

(Values are illustrative based on general chemical principles and data for related structures[10][11])

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Ratio in Solution

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[10] Ensure the spectral width covers all expected signals.

-

Analysis:

-

Identify the distinct signals corresponding to each tautomer. The N-CH₃ signal is often a clear indicator and may appear as two separate peaks if both tautomers are present in significant quantities.

-

Carefully integrate the area under the characteristic peaks for both the thione and thiol forms.

-

Calculate the molar ratio of the tautomers from the ratio of their integration values. For example: Ratio (Thione:Thiol) = Integral(Thione peak) / Integral(Thiol peak).

-

Protocol 2: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble.

-

Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the selected solvents.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the λmax values and molar absorptivity across the different solvents. A significant solvatochromic shift (bathochromic or hypsochromic) can indicate a shift in the tautomeric equilibrium or strong solute-solvent interactions.[6]

Conclusion

The tautomeric equilibrium of this compound is a fundamental characteristic that profoundly impacts its chemical behavior. Evidence from spectroscopic and computational studies consistently indicates that the thione form is the predominant and more stable tautomer in the solid state and likely in most solution environments.[3][5] However, the position of the equilibrium is sensitive to the solvent, which can selectively stabilize one form through polarity and hydrogen bonding effects. For researchers and professionals in drug development, a thorough understanding and characterization of this tautomerism using the methodologies outlined in this guide are essential for predicting molecular properties, designing effective receptor interactions, and ensuring the stability and bioavailability of candidate compounds.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. scispace.com [scispace.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. mdpi.com [mdpi.com]

Photochemical Stability and Degradation of 5-Mercapto-1-Methyltetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Mercapto-1-methyltetrazole, also known by its tautomeric form 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, is a key structural component in various pharmaceuticals. Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the degradation of the parent molecule and the formation of various photoproducts. These processes can impact the efficacy and safety of pharmaceutical products. This guide details the known photochemical behavior of MMT, focusing on the mechanisms of its degradation.

Photochemical Degradation Pathways

The photochemical degradation of this compound has been primarily investigated using low-temperature matrix-isolation infrared spectroscopy. Upon in situ UV irradiation (λ > 235 nm) of the matrix-isolated monomer, several photochemical processes occur, all involving the cleavage of the tetrazole ring. The primary degradation pathways are:

-

Pathway 1: Molecular Nitrogen Expulsion: This pathway involves the elimination of a molecule of nitrogen (N₂) from the tetrazole ring, leading to the formation of 1-methyl-1H-diazirene-3-thiol. This product can exist in two different conformers.

-

Pathway 2: Ring Cleavage: This process involves the fragmentation of the tetrazole ring to yield methyl isothiocyanate and hydrazoic acid (azide).

-

Pathway 3: Simultaneous Elimination of Nitrogen and Sulfur: In this pathway, both molecular nitrogen and a sulfur atom are eliminated, resulting in the formation of N-methylcarbodiimide.

Subsequent reactions of these primary photoproducts can lead to the formation of other species, such as methyl diazene, carbon monosulfide, and nitrogen hydride.

It is important to note that the reaction medium can significantly influence the selectivity of the photochemical reaction. While studies in cryogenic matrices show multiple degradation pathways, the photolysis of structurally related 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones in solution is more selective, exclusively yielding carbodiimides through the simultaneous extrusion of molecular nitrogen and sulfur. This suggests that in a solution phase, Pathway 3 may be the predominant degradation route for MMT.

Visualization of Degradation Pathways

The following diagrams illustrate the photochemical degradation pathways of this compound.

The Multifaceted Biological Activities of Heterocyclic Thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is continually enriched by the exploration of novel molecular scaffolds that exhibit significant therapeutic potential. Among these, heterocyclic compounds containing a thiol (-SH) group or its derivative have emerged as a particularly promising class of molecules. Their inherent structural diversity and the unique reactivity of the sulfur atom contribute to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of heterocyclic thiol derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Anticancer Activities

Heterocyclic thiol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Cytotoxic Effects on Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to induce cytotoxicity in cancer cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this activity. The following tables summarize the cytotoxic activities of various heterocyclic thiol derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole-2-thiol Derivatives [1][2]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 7d | A431 (Skin) | 0.02 |

| Compound 7e | SKRB-3 (Breast) | 0.0012 |

| SW620 (Colon) | 0.0043 | |

| A549 (Lung) | 0.044 | |

| HepG2 (Liver) | 0.048 | |

| Compound 6m | HepG2 (Liver) | low µM range |

| Compound 6t | HepG2 (Liver) | low µM range |

Table 2: Anticancer Activity of 1,3,4-Thiadiazole (B1197879) Derivatives [3][4]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 20b | A-549 (Lung) | 4.37 |

| HepG-2 (Liver) | 8.03 | |

| Various Derivatives | BxPC-3 (Pancreatic) | 0.04 - 23.6 |

| H1975 (Lung) | 0.04 - 23.6 | |

| SKOV-3 (Ovarian) | 0.04 - 23.6 | |

| A875 (Melanoma) | 0.04 - 23.6 | |

| HCT116 (Colorectal) | 0.04 - 23.6 | |

| Imidazole-thiadiazole hybrids | HEPG2-1 (Liver) | 0.86 - 1.44 |

Table 3: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives [5]

| Compound | Cancer Cell Line | EC50 (µM) |

| Hydrazone 4 | Melanoma, Breast, Pancreatic | 2 - 17 |

| Hydrazone 14 | Melanoma, Breast, Pancreatic | 2 - 17 |

| Hydrazone 18 | Melanoma, Breast, Pancreatic | 2 - 17 |

Mechanisms of Anticancer Action

The anticancer effects of heterocyclic thiol derivatives are often mediated by their ability to induce apoptosis (programmed cell death) and to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Apoptosis Induction: Several benzothiazole-2-thiol derivatives have been shown to induce apoptosis in cancer cells.[1][6][7] This process is often initiated through the mitochondrial (intrinsic) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

Signaling Pathway Inhibition:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer.[1][7][8] Some benzothiazole (B30560) derivatives have been found to suppress the PI3K/Akt signaling pathway, contributing to their apoptotic effects.[5][9]

-

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell growth and is a common target in cancer therapy.[10][11][12][13] Heterocyclic compounds, including those with thiol moieties, have been designed to inhibit EGFR signaling.

-

VEGF Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][6][14][15][16] Small molecule inhibitors targeting the VEGF/VEGFR-2 signaling pathway can effectively block tumor angiogenesis.

Antimicrobial Activities

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic thiol derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.

Antibacterial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present the MIC values for various heterocyclic thiol derivatives against pathogenic bacterial and fungal strains.

Table 4: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 7 | Klebsiella pneumoniae | 75 | [16] |

| Bacillus subtilis | 75 | [16] | |

| Pseudomonas aeruginosa | 100 | [16] | |

| Staphylococcus aureus | 125 | [16] | |

| Rhizopus oryzae | 150 | [16] | |

| Compound 3l | Candida albicans ATCC 10231 | 5 | [17] |

| Candida crusei ATCC 6258 | 10 | [17] | |

| Candida glabrata ATCC 2001 | 10 | [17] | |

| Compound 3k | Candida albicans ATCC 10231 | 10 | [17] |

| Compound C1 | Candida species | 8 - 96 | [18] |

Table 5: Antimicrobial Activity of Thiazole (B1198619) Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 37c | Various Fungi | 5.8 - 7.8 | [13] |

| Various Bacteria | 46.9 - 93.7 | [13] | |

| Compound 43a | Staphylococcus aureus | 16.1 | |

| Escherichia coli | 16.1 | ||

| Derivatives T2, T3, T4 | Candida albicans (clinical isolates) | 0.008 - 0.98 | [19] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of heterocyclic thiols are diverse. For some 1,3,4-thiadiazole derivatives, the antifungal activity is linked to the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[17] This disruption of the cell membrane leads to fungal cell death. Other proposed mechanisms include the ability of the sulfur-containing ring to penetrate the microbial cell wall.

Antiviral Activities

Heterocyclic thiol derivatives have also been investigated for their potential to combat viral infections, with notable activity against human immunodeficiency virus (HIV) and influenza virus.

Efficacy Against Viral Replication

The antiviral activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Table 6: Antiviral Activity of Thiazole and Thiadiazole Derivatives

| Compound Class | Virus | Activity Metric | Value | Reference |

| Thiadiazole (RD4-2217) | HIV-1 (HTLV-IIIB) | EC50 | 6 nM | [20] |

| Thiadiazole (Compound 6) | HIV-1 (IIIB) | EC50 | 0.96 µg/mL | [21] |

| HIV-2 (ROD) | EC50 | 2.92 µg/mL | [21] | |

| 1,2,4-Triazole (Compound 3f) | HIV-1 | EC50 | 23.9 µg/mL | [15] |

| HIV-2 | EC50 | 9.9 µg/mL | [15] | |

| Thiazole (Compound 4d) | Influenza A (H3N2) Neuraminidase | IC50 | 3.43 µM | [10] |

| Thiazolide (Tizoxanide) | Influenza A (H1N1, H3N2) | EC50 | 0.5 - 1 µg/mL | [14] |

| Thiazolide (Compound 4d) | Influenza A (H1N1)pdm09 | EC50 | 0.16 µM | [22] |

| Thiazolide (Compound 4a) | Influenza A (H1N1)pdm09 | EC50 | 0.62 µM | [22] |

Mechanisms of Antiviral Action

-

HIV Reverse Transcriptase Inhibition: Many thiadiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11][20] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

-

Influenza Neuraminidase Inhibition: Some thiazole derivatives act as inhibitors of influenza neuraminidase, an enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells.[10][23]

-

Inhibition of Viral Hemagglutinin Maturation: Thiazolides, such as nitazoxanide (B1678950) and its derivatives, have been shown to inhibit influenza virus replication by blocking the maturation of viral hemagglutinin, a key protein for viral entry and assembly.[8][14]

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Heterocyclic thiol derivatives have demonstrated anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are pro-inflammatory mediators.

Table 7: COX Inhibition by Thiazole Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

| Compound 2a | COX-2 | 0.3 | [24] |

| Compound 2b | COX-2 | 1 | [24] |

| Compound 2c | COX-2 | 7 | [24] |

| Compound 6b | COX-2 | 11,650 | [24] |

Modulation of Inflammatory Signaling Pathways

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some compounds.[25][26][27][28]

-

TNF-α Pathway: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine.[][30][31][32][33] Inhibiting TNF-α or its signaling pathway can significantly reduce inflammation.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][34][35][36]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Sterile saline or PBS

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Multi-channel pipette

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate. Typically, 50 µL of each concentration is added to the wells.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth). Include a growth control well (inoculum without any compound).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

Heterocyclic thiol derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and anti-inflammatory applications, coupled with a diverse range of mechanisms of action, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of this promising class of molecules. The visualization of key signaling pathways provides a conceptual framework for understanding their molecular targets and for the rational design of new, more potent, and selective therapeutic agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical realities.

References

- 1. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. MTT (Assay protocol [protocols.io]

- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 6. Vascular endothelial growth factor (VEGF) inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bbrc.in [bbrc.in]

- 13. mdpi.com [mdpi.com]

- 14. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go? | Semantic Scholar [semanticscholar.org]

- 17. protocols.io [protocols.io]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

- 28. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. assaygenie.com [assaygenie.com]

- 32. mdpi.com [mdpi.com]

- 33. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 35. ibg.kit.edu [ibg.kit.edu]

- 36. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Methyltetrazolethiol: A Comprehensive Review of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery and synthesis of N-methyltetrazolethiol (NMTT), a molecule of significant interest in medicinal chemistry. The document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents its biological mechanism of action. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.

Discovery and Historical Context

The discovery of N-methyltetrazolethiol (also known as 1-methyl-1H-tetrazole-5-thiol or TMT) is intrinsically linked to the development and clinical use of second and third-generation cephalosporin (B10832234) antibiotics in the late 1970s and early 1980s. While not a naturally occurring molecule, NMTT came to prominence as a metabolic byproduct of several widely used β-lactam antibiotics, including cefamandole, cefoperazone, and moxalactam.[1][2]

The initial focus on NMTT was driven by observations of a significant clinical side effect associated with these antibiotics: hypoprothrombinemia, a condition characterized by a deficiency of prothrombin (a key blood clotting factor), leading to an increased risk of bleeding.[1][3] Researchers identified the N-methyltetrazolethiol moiety as the structural component responsible for this anticoagulant effect.[3]

Subsequent investigations revealed that NMTT interferes with the vitamin K cycle in the liver.[4] Specifically, it was found to inhibit the enzyme vitamin K epoxide reductase, which is crucial for the regeneration of the active form of vitamin K.[4] This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby causing the observed hypoprothrombinemia. This discovery was pivotal in understanding the structure-activity relationships of cephalosporin side effects and guided the development of safer subsequent generations of these antibiotics.

Synthesis of N-Methyltetrazolethiol

Several synthetic routes to N-methyltetrazolethiol have been developed. The most common approaches involve the construction of the tetrazole ring from a methyl-substituted precursor.

Synthesis from Substituted Thiosemicarbazide

A well-established method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of a substituted thiosemicarbazide.[5] This process typically involves diazotization and cyclization steps.

Table 1: Summary of Synthesis via Substituted Thiosemicarbazide

| Step | Reactants | Reagents/Solvents | Key Conditions | Outcome | Reference |

| 1 | 4-Methylthiosemicarbazide (B147232), Benzyl (B1604629) chloride | Ethanol (B145695) | Reflux | Intermediate formation | [5] |

| 2 | Intermediate from Step 1 | Sodium nitrite (B80452), Water | - | Diazotization | [5] |

| 3 | Diazotized Intermediate | Toluene (B28343), Sodium hydroxide (B78521), Hydrochloric acid | Ice cooling for precipitation | Cyclization and precipitation | [5] |

| 4 | Crude NMTT | Ethyl acetate (B1210297) | Recrystallization | Purified 1-methyl-1H-tetrazole-5-thiol | [5] |

Experimental Protocol: Synthesis from 4-Methylthiosemicarbazide

-

A mixture of 4-methylthiosemicarbazide (21 g), benzyl chloride (27.83 g), and ethanol (150 ml) is heated under reflux for 2 hours.

-

The solvent is removed under reduced pressure. The residue is dissolved in water (120 ml).

-

An aqueous solution (23 ml) containing sodium nitrite (13.8 g) is added to the solution from the previous step.

-

The reaction mixture is extracted with toluene.

-

The toluene solution is then extracted with a 20% aqueous solution of sodium hydroxide (10 ml).

-

The extract is washed with toluene (5 ml) and the pH is adjusted to 1 with concentrated hydrochloric acid under ice cooling.

-

The appearing crystals are filtered, dried, and recrystallized from ethyl acetate (3 ml) to yield 1-methyl-1H-tetrazole-5-thiol.[5]

General Methods for Tetrazole Synthesis

The synthesis of the tetrazole ring is a fundamental aspect of preparing NMTT. General methods for tetrazole synthesis are applicable and can be adapted for NMTT. A common and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.[6]

Table 2: General Approaches to Tetrazole Synthesis

| Method | Reactants | Catalyst/Reagents | Key Features | Reference |

| [2+3] Cycloaddition | Nitriles, Sodium azide | Yb(OTf)₃ | Good yields | [6] |

| From Amidines/Guanidines | Amidines, Guanidines | FSO₂N₃ | Mild conditions, aqueous environment | [6] |

| From Amides | Amides | Diphenyl phosphorazidate | Avoids toxic/explosive reagents | [6] |

Biological Activity and Mechanism of Action

The primary biological activity of N-methyltetrazolethiol is its inhibition of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

Inhibition of Vitamin K Epoxide Reductase

NMTT has been shown to decrease the activity of liver microsomal vitamin K epoxide reductase in vivo.[4] This enzyme is responsible for converting vitamin K epoxide back to its active quinone form. Inhibition of this step leads to an accumulation of vitamin K epoxide and a depletion of the active form of vitamin K.[4]

Interestingly, direct in vitro inhibition of vitamin K epoxide reductase by NMTT is not observed, suggesting that NMTT may be converted to an active metabolite in vivo that is the actual inhibitor.[4]

The consequence of this enzyme inhibition is a reduction in the γ-carboxylation of glutamic acid residues in vitamin K-dependent proteins, including prothrombin and other clotting factors. This incomplete synthesis of clotting factors results in hypoprothrombinemia and an increased risk of bleeding.

Caption: Inhibition of the Vitamin K cycle by N-methyltetrazolethiol (NMTT).

Experimental and Logical Workflows

The synthesis and biological evaluation of N-methyltetrazolethiol follow a logical progression from chemical synthesis to biological testing.

Caption: General experimental workflow for the synthesis and biological evaluation of NMTT.

Conclusion

N-methyltetrazolethiol is a molecule with a fascinating history, discovered not in isolation but through its significant impact on the safety profile of a major class of antibiotics. Its synthesis is achievable through established methods of heterocyclic chemistry. The understanding of its mechanism of action as an inhibitor of the vitamin K cycle has been crucial for the development of safer drugs. This technical guide provides a foundational understanding for researchers and professionals working in drug development and medicinal chemistry, highlighting the importance of understanding the metabolic fate and potential off-target effects of drug metabolites.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effect of N-methyl-thiotetrazole on vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents [patents.google.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

Physical properties including melting point and solubility of 5-Mercapto-1-methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Mercapto-1-methyltetrazole (1-methyl-1H-tetrazole-5-thiol), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a heterocyclic thiol derivative that plays a role as an impurity of the antibiotic Cefoperazone.[3] Structurally, it consists of a tetrazole ring with a methyl group at the N1 position and a mercapto group at the C5 position.[1] Research indicates the compound primarily exists in its thione tautomeric form in the solid state and when isolated in a low-temperature matrix.[4]

The compound exhibits thione-thiol tautomerism, a key feature influencing its reactivity and physical properties. The equilibrium between the thiol and thione forms is a critical consideration in its chemical behavior.

Caption: Thiol-Thione tautomerism of this compound.

Quantitative Physical Data

The following tables summarize the reported values for the melting point and solubility of this compound.

The melting point is a crucial indicator of purity for a crystalline solid. The reported values for this compound are generally consistent, with slight variations likely attributable to different analytical methods or sample purity.

| Melting Point Range (°C) | Reference |

| 125-128 | [3][5] |

| 124.0-129.0 | |

| 118.0-128.0 | [6] |

| 126 | [7][8] |